molecular formula C14H20N2O4S B5345225 N-ethyl-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-ethyl-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B5345225
M. Wt: 312.39 g/mol
InChI Key: BRWCTOWOCOIISG-UHFFFAOYSA-N
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Description

N-ethyl-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethyl group, a methoxy group, a pyrrolidine ring, and a sulfonyl group attached to a benzamide core

Properties

IUPAC Name

N-ethyl-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-15-14(17)11-6-7-12(20-2)13(10-11)21(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWCTOWOCOIISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-ethylamine to yield N-ethyl-4-methoxybenzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of 4-hydroxy-3-(pyrrolidin-1-ylsulfonyl)benzamide.

    Reduction: Formation of N-ethyl-4-methoxy-3-(pyrrolidin-1-ylthio)benzamide.

    Substitution: Formation of various N-alkyl or N-aryl derivatives of the original compound.

Scientific Research Applications

N-ethyl-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-methoxybenzamide: Lacks the pyrrolidine and sulfonyl groups, resulting in different chemical properties and biological activities.

    4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the ethyl group, which may affect its solubility and reactivity.

    N-ethyl-4-methoxy-3-(pyrrolidin-1-yl)benzamide: Lacks the sulfonyl group, which may reduce its potential as an enzyme inhibitor.

Uniqueness

N-ethyl-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research.

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